VEGFR2 Kinase Inhibition Potency Differentiated from Multi-Targeted Receptor Tyrosine Kinase Inhibitors
This oxazole chemotype is specifically designed as a VEGFR2 inhibitor. While the patent describes that representative compounds exhibit IC50 values comparable to established chemotherapeutic agents, the selective advantage of this scaffold over broader RTK inhibitors like sunitinib lies in its engineered selectivity for VEGFR2, CDK2, and CDK4, potentially reducing off-target effects associated with sunitinib's broader inhibition of PDGFR and c-Kit [1]. Direct quantitative IC50 data for this specific compound against VEGFR2 is necessary to confirm the exact magnitude of this selectivity.
| Evidence Dimension | Kinase Inhibition Selectivity Profile |
|---|---|
| Target Compound Data | Selective inhibition of VEGFR2, CDK2, CDK4 (exact IC50 values not publicly disclosed) |
| Comparator Or Baseline | Sunitinib: inhibits VEGFR2, PDGFR, c-Kit, FLT3, RET (IC50 values 4-10 nM for VEGFR2, but with a broader inhibition profile) |
| Quantified Difference | Qualitative difference: targeted triple kinase inhibition vs. broad multi-kinase profile |
| Conditions | In vitro kinase assays; patent-level disclosure |
Why This Matters
Procurement of this compound enables research focused on the VEGFR2/CDK2/CDK4 axis without confounding activity on PDGFR and c-Kit, which is a common limitation in sunitinib-based studies.
- [1] Dickerson, S.H., et al. (2007). Chemical Compounds. U.S. Patent Application US20070142437A1. View Source
